molecular formula C15H17N7O4S B2465293 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1226441-27-5

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2465293
CAS No.: 1226441-27-5
M. Wt: 391.41
InChI Key: LEJZOQXERSITBT-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H17N7O4S and its molecular weight is 391.41. The purity is usually 95%.
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Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that incorporates a complex molecular structure featuring an oxadiazole ring and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O4SC_{19}H_{23}N_{5}O_{4}S, with a molecular weight of approximately 389.4 g/mol. The presence of functional groups such as the methoxyphenoxy and tetrazole suggests diverse interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties . Research indicates that these compounds exhibit significant antibacterial, antifungal, and antiviral activities.

  • Antibacterial Effects : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, certain oxadiazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM .
  • Fungal and Viral Inhibition : The oxadiazole scaffold has also been linked to antifungal and antiviral activities. Compounds with this moiety have been documented to affect the growth of pathogenic fungi and viruses by disrupting their metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibitors of COX-II are particularly valuable in treating conditions associated with chronic inflammation .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety potentially interacts with key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The presence of the tetrazole group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Study on Antitubercular Activity

A notable study explored the antitubercular effects of various oxadiazole derivatives. Researchers synthesized compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide and assessed their activity against Mycobacterium bovis. The most promising compounds exhibited strong inhibitory effects on both active and dormant states of the bacteria .

Comparative Analysis of Oxadiazole Derivatives

A comparative analysis highlighted that compounds with longer alkyl substituents on the oxadiazole ring showed enhanced antitubercular activity compared to shorter chains. This finding emphasizes the importance of structural modifications in optimizing biological activity .

Data Summary Table

Property Value
Molecular FormulaC₁₉H₂₃N₅O₄S
Molecular Weight389.4 g/mol
Antibacterial MIC (e.g., M.tuberculosis)4–16 µM
COX-II Inhibition IC500.2 μM (relative potency)

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S/c1-22-15(18-20-21-22)27-9-13(23)16-7-14-17-12(19-26-14)8-25-11-5-3-10(24-2)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJZOQXERSITBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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